molecular formula C5H9N5O2 B15183864 alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid CAS No. 2990-18-3

alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid

Cat. No.: B15183864
CAS No.: 2990-18-3
M. Wt: 171.16 g/mol
InChI Key: BYXVMSJDNJUGKY-UHFFFAOYSA-N
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Description

Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid typically involves the cyclization of hydrazine derivatives with formic acid or its derivatives. One common method includes the reaction of hydrazine hydrate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of metabolic pathways, which is beneficial in treating certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid stands out due to its unique combination of amino and triazole functionalities, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

2990-18-3

Molecular Formula

C5H9N5O2

Molecular Weight

171.16 g/mol

IUPAC Name

2-amino-3-(3-amino-1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C5H9N5O2/c6-3(4(11)12)1-10-2-8-5(7)9-10/h2-3H,1,6H2,(H2,7,9)(H,11,12)

InChI Key

BYXVMSJDNJUGKY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CC(C(=O)O)N)N

Origin of Product

United States

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